molecular formula C20H34O6S B12557952 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane CAS No. 143994-82-5

9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane

Katalognummer: B12557952
CAS-Nummer: 143994-82-5
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: SPWKKIZDGQVIIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane is a chemical compound known for its unique structure and properties. It consists of a benzylsulfanyl group attached to a hexaoxaoctadecane chain, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane typically involves the reaction of benzyl mercaptan with a suitable polyether compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the polyether chain .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane involves its interaction with molecular targets through its benzylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The polyether chain provides solubility and flexibility, allowing the compound to interact with a wide range of targets .

Eigenschaften

CAS-Nummer

143994-82-5

Molekularformel

C20H34O6S

Molekulargewicht

402.5 g/mol

IUPAC-Name

2,3-bis[2-(2-methoxyethoxy)ethoxy]propylsulfanylmethylbenzene

InChI

InChI=1S/C20H34O6S/c1-21-8-10-23-12-13-25-16-20(26-15-14-24-11-9-22-2)18-27-17-19-6-4-3-5-7-19/h3-7,20H,8-18H2,1-2H3

InChI-Schlüssel

SPWKKIZDGQVIIT-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCC(CSCC1=CC=CC=C1)OCCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.